REACTION_CXSMILES
|
Br.[C:2]1([C:8]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[CH2:19]Br)[NH:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+]>C(O)C>[C:2]1([C:8]2[N:12]=[C:11]3[C:13]4[C:14]([CH2:19][N:10]3[N:9]=2)=[CH:15][CH:16]=[CH:17][CH:18]=4)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|
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Name
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3-Phenyl-5-(o-bromomethylphenyl)-s-triazole hydrobromide
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
Br.C1(=CC=CC=C1)C1=NNC(=N1)C1=C(C=CC=C1)CBr
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Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
525 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The obtained mixture is refluxed for about two hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
EXTRACTION
|
Details
|
The crude residue is extracted with 620 ml of benzene
|
Type
|
CUSTOM
|
Details
|
the organic phase is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NN2C(C3=CC=CC=C3C2)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |